D-Glucono-1,5-lactone 6-phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,4,5-trihydroxy-6-oxooxan-2-yl)methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-5,7-9H,1H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOJIVNDFQSGAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(=O)O1)O)O)O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863004 | |
| Record name | (3,4,5-Trihydroxy-6-oxooxan-2-yl)methyl dihydrogen phosphate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2641-81-8 | |
| Record name | (3,4,5-Trihydroxy-6-oxooxan-2-yl)methyl dihydrogen phosphate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Enzymatic Transformations of D Glucono 1,5 Lactone 6 Phosphate
Glucose-6-Phosphate Dehydrogenase (G6PD)-Mediated Formation of D-Glucono-1,5-lactone 6-phosphate
The initial and rate-limiting step of the pentose (B10789219) phosphate (B84403) pathway is the oxidation of glucose 6-phosphate to this compound, a reaction catalyzed by the cytosolic enzyme Glucose-6-Phosphate Dehydrogenase (G6PD). ebi.ac.ukcreative-enzymes.comwikipedia.org This enzymatic reaction is coupled with the reduction of NADP+ to NADPH. ashpublications.orgcreative-enzymes.com G6PD is a ubiquitous enzyme, highlighting its essential housekeeping function in cellular metabolism. ebi.ac.ukashpublications.org
The catalytic mechanism of G6PD involves the oxidation of the C1 hydroxyl group of glucose 6-phosphate. acs.org This process is initiated by a general base, identified as a histidine residue (His-240 in Leuconostoc mesenteroides), which abstracts a proton from the C1-hydroxyl group of the substrate. acs.orgnih.gov This abstraction facilitates the transfer of a hydride ion from the C1 position of glucose 6-phosphate to the C4 position of the nicotinamide (B372718) ring of the NADP+ coenzyme. ebi.ac.ukacs.org
The transition state of this reaction is stabilized by other key residues within the active site. For instance, the carboxylate group of an aspartate residue (Asp-177 in L. mesenteroides) helps to stabilize the positive charge that develops on the histidine residue during the transition state, forming a catalytic dyad. acs.orgnih.gov Another histidine residue (His-178 in L. mesenteroides) is involved in binding the phosphate moiety of the glucose 6-phosphate substrate. ebi.ac.ukacs.org G6PD exhibits high specificity for its substrates, β-D-glucose 6-phosphate and NADP+. nih.gov
Table 1: Key Amino Acid Residues in G6PD from Leuconostoc mesenteroides and their Catalytic Functions
| Residue | Function |
| His-240 | Acts as the general base, abstracting a proton from the C1-hydroxyl of glucose 6-phosphate. acs.orgnih.gov |
| Asp-177 | Stabilizes the positive charge on His-240 in the transition state. acs.orgnih.gov |
| His-178 | Binds the phosphate group of the glucose 6-phosphate substrate. ebi.ac.ukacs.org |
The enzymatic activity of G6PD can be characterized by its kinetic parameters, which provide insights into its efficiency in producing this compound. These parameters, the Michaelis constant (Km) and the maximum velocity (Vmax), vary among G6PD variants from different organisms and in response to mutations. researchgate.net
For instance, the G6PD from Helicobacter pylori strain 29CaP exhibits apparent Km values of 75.0 µM for glucose 6-phosphate (G6P) and 12.8 µM for NADP+. nih.gov In comparison, studies on human G6PD and its mutants have shown that mutations can alter the enzyme's affinity for its substrates. researchgate.net The optimal pH for G6PD activity is generally around 7.5 to 8.0. creative-enzymes.comnih.gov
Table 2: Apparent Km Values of G6PD for its Substrates from Different Sources
| Organism/Enzyme Source | Substrate | Apparent Km (µM) |
| Helicobacter pylori strain 29CaP | Glucose 6-phosphate | 75.0 nih.gov |
| NADP+ | 12.8 nih.gov | |
| Caenorhabditis elegans | Glucose 6-phosphate | 80 ± 8 ncf.edu |
| NADP+ | 72 ± 12 ncf.edu | |
| Sheep Brain Cortex | Glucose 6-phosphate | 72.9 ± 6 citius.technology |
| NADP+ | 64 ± 1 citius.technology | |
| Giardia lamblia (fused G6PD::6PGL) | Glucose 6-phosphate | 18.1 nih.gov |
| NADP+ | 13.9 nih.gov | |
| Giardia lamblia (individual G6PD) | Glucose 6-phosphate | 94.2 nih.gov |
| NADP+ | 26.7 nih.gov |
G6PD activity is subject to intricate regulation through both allosteric mechanisms and post-translational modifications (PTMs), ensuring that the production of NADPH is tightly controlled according to cellular needs.
Allosteric Regulation: A key feature of human G6PD is the presence of a "structural" NADP+ binding site, distinct from the catalytic site, located approximately 25 Å away. nih.gov The binding of NADP+ to this structural site is crucial for maintaining the enzyme's catalytic activity and stabilizing its multimeric conformation. nih.gov Structural studies have revealed that the binding of this structural NADP+ induces a conformational change in a C-terminal extension region, which in turn allosterically regulates the binding of the substrate, G6P, and catalysis. nih.govpnas.org The ratio of NADPH to NADP+ in the cytosol is a critical factor in regulating G6PD activity; a high ratio inhibits the enzyme, while an increased level of NADP+ stimulates it. wikipedia.org
Post-translational Modifications: G6PD activity is also modulated by a variety of PTMs, including phosphorylation, acetylation, glycosylation, ubiquitination, and glutarylation. researchgate.netnih.govmdpi.com For example, acetylation of G6PD, particularly at lysine 403, can reduce the enzyme's stability by sterically hindering the binding of NADP+ to the structural site. wikipedia.org The deacetylation of G6PD by SIRT2 can activate the enzyme, stimulating the pentose phosphate pathway to counteract oxidative stress. wikipedia.org Glycosylation, specifically O-linked β-N-acetylglucosamine (O-GlcNAc) modification at serine 84, has been shown to dramatically increase the enzymatic activity of G6PD. nih.gov
Recent research has highlighted the role of liquid-liquid phase separation, leading to the formation of biomolecular condensates or droplets, in regulating enzymatic reactions. nih.govresearchgate.net Studies investigating the conversion of glucose-6-phosphate by G6PD have shown that the formation of liquid droplets, with the nucleotide serving as both a substrate and a scaffold, can significantly boost enzymatic activity. nih.govresearchgate.net
The crowded environment within these droplets leads to a marked increase in the affinity of the enzyme for its substrate. nih.govresearchgate.net Furthermore, the application of pressure can further enhance the turnover number of the enzyme within the droplet phase, resulting in a substantial increase in catalytic efficiency. nih.govresearchgate.net This suggests that the dynamic coupling of enzyme systems with liquid condensate formation may be a key mechanism for regulating biochemical reactions in vivo. nih.govresearchgate.net Environmental parameters such as temperature and pH also significantly influence G6PD activity, with optimal conditions varying depending on the source of the enzyme. nih.govncf.edu
The three-dimensional structure of G6PD provides a detailed understanding of its function and substrate interactions. Human G6PD typically exists as a dimer or a tetramer of identical subunits. nih.govwikipedia.org Each monomer contains a substrate-binding site for glucose-6-phosphate and a catalytic coenzyme-binding site for NADP+, which features a classic Rossmann fold. wikipedia.orgiucr.org
Structural studies of human G6PD in complex with its substrates have revealed that the binding of glucose-6-phosphate is very similar to that observed in the G6PD from L. mesenteroides. iucr.orgnih.gov A conserved peptide, EKPxG, containing a proline residue (Pro172) in a cis conformation, is crucial for the close approach of the substrate and coenzyme, facilitating the enzymatic reaction. iucr.orgnih.gov The binding of the structural NADP+ is also well-characterized, and its presence is important for the stability of the enzyme's multimeric structure. nih.govnih.gov Mutations in the G6PD gene can lead to conformational changes that destabilize the enzyme and impair the binding of its substrates, resulting in G6PD deficiency. ashpublications.orgnih.gov
6-Phosphogluconolactonase (6PGL)-Catalyzed Hydrolysis of this compound
The this compound produced by G6PD is subsequently hydrolyzed to 6-phospho-D-gluconate by the enzyme 6-phosphogluconolactonase (6PGL). wikipedia.orgreactome.org This reaction is the second step in the oxidative phase of the pentose phosphate pathway. wikipedia.org 6PGL is a cytosolic enzyme found in all organisms and plays a critical role in ensuring the efficient flow of metabolites through this pathway. wikipedia.orgcreative-enzymes.com
The proposed mechanism for the hydrolysis reaction involves the attack of a hydroxide ion at the C5 ester of this compound. wikipedia.orgcreative-enzymes.com This leads to the formation of a tetrahedral intermediate. The subsequent elimination of the ester linkage is facilitated by the donation of a proton from an active site histidine residue, resulting in the formation of 6-phospho-D-gluconate. wikipedia.orgcreative-enzymes.com The tertiary structure of 6PGL features an α/β hydrolase fold, with the active site residues located on the loops of the α-helices. wikipedia.orgcreative-enzymes.com
6PGL exhibits high specificity for the δ-isomer of 6-phosphogluconolactone and has no activity towards the γ-isomer. wikipedia.orgcreative-enzymes.com The rapid hydrolysis of the δ-isomer by 6PGL is crucial because this compound, if allowed to accumulate, can isomerize to the more stable but metabolically inert γ-form. wikipedia.org Additionally, the efficient hydrolysis by 6PGL prevents the accumulation of the lactone, which can react non-enzymatically with intracellular nucleophiles, leading to potentially toxic side reactions. wikipedia.org
Enzymatic Mechanism of this compound Hydrolysis by 6PGL
The hydrolysis of this compound to 6-phospho-D-gluconate is catalyzed by the enzyme 6-phosphogluconolactonase (6PGL). wikipedia.orglibretexts.org The proposed mechanism for this reaction involves a proton transfer to the O5 ring oxygen atom. wikipedia.orglibretexts.org The process begins with an attack on the C5 ester by a hydroxide ion, which leads to the formation of a tetrahedral intermediate. wikipedia.orglibretexts.org The subsequent elimination of the ester linkage is facilitated by the donation of a proton from a histidine residue located within the active site of the enzyme. wikipedia.orglibretexts.org While the involvement of a histidine residue in proton transfer has been a key part of the proposed mechanism, the precise conformation of the substrate at the active site and the specific residue involved were subjects of research for some time. wikipedia.orgcreative-enzymes.com Some computational studies have also suggested a mechanism involving two water molecules for the hydrolysis of the δ-lactone. researchgate.net
Stereospecificity of 6PGL for this compound Isomers
6-phosphogluconolactonase (6PGL) exhibits high stereospecificity, selectively catalyzing the hydrolysis of the δ-isomer of 6-phosphogluconolactone and showing no activity towards the γ-isomer. wikipedia.orgcreative-enzymes.com The enzyme that precedes 6PGL in the pentose phosphate pathway, glucose-6-phosphate dehydrogenase (G6PD), exclusively produces the δ-isomer. wikipedia.org If this δ-isomer accumulates, it can undergo spontaneous intramolecular rearrangement to form the more stable, but metabolically unusable, γ-form. wikipedia.orgresearchgate.net This γ-isomer cannot be hydrolyzed by 6PGL and thus cannot proceed through the pentose phosphate pathway. wikipedia.orgresearchgate.net By rapidly hydrolyzing the δ-isomer, 6PGL effectively prevents its accumulation and the subsequent wasteful formation of the γ-isomer, ensuring the efficient flow of metabolites through the pathway. wikipedia.orgresearchgate.net
Structural Analysis of 6PGL and Its Active Site
The enzyme 6-phosphogluconolactonase (6PGL) in humans is a monomeric protein under normal cytosolic conditions, composed of 258 amino acid residues with a molecular mass of approximately 30 kDa. wikipedia.orgcreative-enzymes.com Its tertiary structure is characterized by an α/β hydrolase fold. wikipedia.orgcreative-enzymes.com This structure consists of parallel and anti-parallel β-sheets surrounded by eight α-helices and five 3₁₀ helices. wikipedia.org The stability of this tertiary structure is reinforced by salt bridges between aspartic acid and arginine residues, as well as by stacking interactions between aromatic side chains. wikipedia.orgcreative-enzymes.com The active site residues are clustered on the loops of the α-helices. wikipedia.orgcreative-enzymes.com Structural studies have been crucial in elucidating the catalytic mechanism, highlighting the roles of key residues such as histidine and arginine in substrate binding and proton transfer during hydrolysis. wikipedia.orgcreative-enzymes.com
| Property | Description |
| Enzyme | 6-phosphogluconolactonase (6PGL) |
| Function | Catalyzes the hydrolysis of 6-phosphogluconolactone to 6-phosphogluconate. creative-enzymes.com |
| Structure | Monomer with an α/β hydrolase fold. wikipedia.org |
| Composition | 258 amino acid residues (~30 kDa in Homo sapiens). wikipedia.org |
| Active Site | Residues are located on the loops of α-helices; includes a key histidine for proton transfer. wikipedia.orgcreative-enzymes.com |
| Specificity | Acts specifically on the δ-isomer of 6-phosphogluconolactone. wikipedia.org |
Ancillary Enzymatic Activities Impacting this compound Precursor Availability
Role of Glucose-6-phosphate Mutarotase in Substrate Interconversion for G6PD
The synthesis of this compound is initiated by the enzyme glucose-6-phosphate dehydrogenase (G6PD), which is the rate-limiting step of the pentose phosphate pathway. libretexts.orgmdpi.com G6PD catalyzes the oxidation of glucose-6-phosphate (G6P). smolecule.com However, G6PD is specific for the β-anomer of G6P. researchgate.net In solution, G6P exists as an equilibrium mixture of α- and β-anomers. The enzyme glucose-6-phosphate mutarotase, also known as glucose-6-phosphate 1-epimerase, facilitates the rapid interconversion between the α- and β-anomeric forms of G6P. researchgate.net While this isomerization can occur spontaneously, the enzyme significantly increases the rate of conversion of the α-G6P to β-G6P, thereby ensuring a continuous supply of the correct substrate for G6PD and maintaining the flux into the pentose phosphate pathway. researchgate.net
| Enzyme | Substrate(s) | Product(s) | Role in Pathway |
| Glucose-6-phosphate Mutarotase | α-D-Glucose 6-phosphate | β-D-Glucose 6-phosphate | Catalyzes the interconversion of G6P anomers to supply the correct substrate for G6PD. researchgate.net |
| Glucose-6-phosphate Dehydrogenase (G6PD) | β-D-Glucose 6-phosphate, NADP⁺ | This compound, NADPH | Catalyzes the first committed step in the pentose phosphate pathway. smolecule.comlibretexts.org |
| 6-phosphogluconolactonase (6PGL) | This compound, H₂O | 6-phospho-D-gluconate | Hydrolyzes the lactone to prevent the formation of inhibitory isomers and continue the pathway. wikipedia.org |
Metabolic Significance and Cellular Homeostasis Regulated by D Glucono 1,5 Lactone 6 Phosphate
Contribution of D-Glucono-1,5-lactone 6-phosphate to NADPH Production and Cellular Redox Balance
The synthesis of this compound is directly coupled with the production of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.gov This reaction, catalyzed by G6PD, is the first and rate-limiting step of the oxidative branch of the PPP. nih.gov
| Enzyme | Reaction | Products |
| Glucose-6-phosphate dehydrogenase (G6PD) | Glucose-6-phosphate + NADP⁺ → this compound + NADPH + H⁺ | This compound, NADPH |
| 6-Phosphogluconolactonase (PGLS) | This compound + H₂O → 6-phosphogluconic acid | 6-phosphogluconic acid |
| 6-Phosphogluconate dehydrogenase | 6-phosphogluconic acid + NADP⁺ → Ribulose-5-phosphate + CO₂ + NADPH | Ribulose-5-phosphate, NADPH |
| This table outlines the key enzymatic reactions in the oxidative phase of the Pentose (B10789219) Phosphate Pathway, highlighting the generation of NADPH. |
NADPH is a crucial reducing agent, providing the necessary electrons for a variety of biosynthetic reactions and for the regeneration of reduced glutathione (B108866), a key antioxidant. nih.gov By generating a significant portion of the cell's cytoplasmic NADPH, the metabolism of this compound is integral to maintaining cellular redox homeostasis. nih.gov
The production of NADPH during the conversion of glucose-6-phosphate to this compound is a primary defense mechanism against oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules. NADPH is essential for the function of glutathione reductase, an enzyme that regenerates the antioxidant glutathione. wikipedia.org Reduced glutathione, in turn, is used by glutathione peroxidase to neutralize ROS. Therefore, the flux through the PPP, beginning with the formation of this compound, is critical for protecting cells from oxidative damage. nih.gov
The NADPH produced during the formation of this compound is a vital source of reducing power for various anabolic pathways. nih.gov These reductive biosynthetic processes are essential for cell growth and maintenance.
Key reductive biosynthetic processes dependent on NADPH include:
Fatty acid synthesis: The synthesis of fatty acids from acetyl-CoA requires a significant amount of NADPH. jackwestin.com
Cholesterol and steroid synthesis: The production of these essential lipids is also dependent on NADPH.
Nucleotide synthesis: The reduction of ribonucleotides to deoxyribonucleotides for DNA synthesis is an NADPH-dependent process.
This compound as a Precursor for Pentose Phosphate Pathway-Derived Biomolecules
This compound is a key intermediate in the oxidative phase of the pentose phosphate pathway, which ultimately leads to the production of pentose phosphates. nih.gov These five-carbon sugars are crucial for the synthesis of various biomolecules.
Following its formation, this compound is rapidly hydrolyzed to 6-phosphogluconate. uni-goettingen.de This is then oxidatively decarboxylated by 6-phosphogluconate dehydrogenase to yield ribulose 5-phosphate, a ketopentose phosphate. nih.govnih.gov This reaction also generates a second molecule of NADPH. nih.govnih.gov
Ribulose 5-phosphate is a central precursor for nucleotide biosynthesis. nih.govnih.gov It can be isomerized to ribose 5-phosphate, the sugar component of ribonucleotides (ATP, GTP, CTP, and UTP) and the deoxynucleotides that make up DNA. nih.govnih.gov Alternatively, it can be epimerized to xylulose 5-phosphate, which plays a role in the non-oxidative phase of the PPP. nih.gov
Impact of this compound on Cellular Carbon Homeostasis and Metabolic Flexibility
The pentose phosphate pathway, in which this compound is an obligate intermediate, is intricately connected with other central metabolic pathways, particularly glycolysis. nih.gov This interconnection allows for metabolic flexibility, enabling the cell to adjust its metabolic fluxes based on its current needs. The shared intermediates, glucose 6-phosphate, fructose (B13574) 6-phosphate, and glyceraldehyde 3-phosphate, facilitate this crosstalk. nih.gov
The direction of metabolic flux through the PPP, and thus the rate of this compound formation, is determined by the cell's demand for NADPH versus its need for pentose phosphates. nih.gov This regulation allows the cell to maintain carbon homeostasis by directing glucose 6-phosphate into either energy production via glycolysis or the synthesis of NADPH and precursors for biosynthesis via the PPP. nih.gov
| Metabolic State | Demand for NADPH | Demand for Ribose 5-Phosphate | PPP Flux |
| Rapidly dividing cells | High | High | Increased oxidative and non-oxidative phases |
| Cells under oxidative stress | High | Low | Increased oxidative phase, with recycling of pentose phosphates back to glycolysis |
| Cells synthesizing fatty acids | High | Low | Increased oxidative phase |
| Cells in a resting state | Low | Low | Low |
| This interactive table illustrates how the flux through the Pentose Phosphate Pathway adapts to different cellular demands. |
This compound in Cellular Adaptation to Varied Nutritional Conditions and Stressors
The metabolic pathway involving this compound is crucial for cellular adaptation to various environmental and internal stressors. In response to nutrient deprivation, such as glucose limitation, cells can modulate the activity of the PPP to balance energy production with the synthesis of essential molecules. nih.govelifesciences.org
Under conditions of oxidative stress, the upregulation of the PPP, and consequently the increased production of this compound and NADPH, is a key adaptive response to protect the cell from damage. The ability to divert glucose into the PPP provides a mechanism for cells to survive in hostile environments, such as those encountered by cancer cells in a tumor microenvironment, which are often characterized by nutrient deprivation and hypoxia. nih.gov
Advanced Research Methodologies and Experimental Approaches for D Glucono 1,5 Lactone 6 Phosphate Studies
Spectrophotometric Assays for Monitoring Enzymatic Activities Associated with D-Glucono-1,5-lactone 6-phosphate
Spectrophotometric assays are a cornerstone for studying the enzymatic reactions involving this compound. These methods are valued for their sensitivity and suitability for determining kinetic parameters such as Kₘ and Vₘₐₓ. nih.gov A significant challenge is the inherent instability of the substrate, this compound, which readily hydrolyzes. nih.gov To overcome this, specialized assays have been developed where the labile substrate is generated in situ using immobilized enzymes immediately before the assay begins. nih.govnih.gov The principle often involves monitoring the change in absorbance of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) at 340 nm, which is a common product or reactant in coupled enzymatic reactions. ygeia.clyoutube.com
Due to the difficulty in directly measuring this compound concentrations, coupled enzyme systems are frequently employed for its indirect quantification. This strategy links the reaction of interest to a subsequent, easily measurable enzymatic reaction. For instance, the activity of glucose-6-phosphate dehydrogenase (G6PDH), which produces this compound, can be assayed by coupling it with 6-phosphogluconolactonase (6PGL), the enzyme that hydrolyzes the lactone. The product of this second reaction, 6-phospho-D-gluconate, is then used as a substrate for 6-phosphogluconate dehydrogenase (6PGDH), which produces NADPH. ygeia.cl The rate of NADPH formation, measured by the increase in absorbance at 340 nm, is stoichiometric to the flux through the initial G6PDH reaction. ygeia.clyoutube.com This approach allows for continuous monitoring of the metabolic flux that generates this compound. nih.gov
Table 1: Components of a Typical Coupled Spectrophotometric Assay for G6PDH Activity
| Component | Role in the Assay |
|---|---|
| Glucose-6-phosphate (G6P) | Initial substrate for the primary enzyme, G6PDH. |
| NADP⁺ | Cofactor for G6PDH and 6PGDH; its reduction is the basis of the signal. |
| Glucose-6-phosphate dehydrogenase (G6PDH) | The primary enzyme of interest; produces this compound. |
| 6-Phosphogluconolactonase (6PGL) | Coupling enzyme; hydrolyzes this compound to 6-phospho-D-gluconate. |
| 6-Phosphogluconate dehydrogenase (6PGDH) | Second coupling enzyme; oxidizes 6-phospho-D-gluconate and reduces NADP⁺ to NADPH. ygeia.cl |
Structural Biology Techniques for Characterizing Enzymes Interacting with this compound
Structural biology provides atomic-level insights into how enzymes recognize and process this compound. These techniques are vital for understanding reaction mechanisms, substrate specificity, and for the rational design of inhibitors.
X-ray crystallography is a powerful technique for determining the three-dimensional structure of enzymes that interact with this compound, such as 6-phosphogluconate dehydrogenase. biologiachile.cl By crystallizing an enzyme in the presence of a substrate analog or inhibitor, researchers can visualize the precise molecular interactions within the active site. nih.gov This method has been used to determine the structures of enzymes from the pentose (B10789219) phosphate pathway, revealing details of the catalytic machinery and the binding modes of substrates and cofactors. nih.gov Although obtaining crystals of an enzyme in complex with the unstable this compound is challenging, the use of stable analogs can provide critical information about the geometry and key amino acid residues involved in binding and catalysis.
Table 2: Examples of Crystallographic Studies on Pentose Phosphate Pathway Enzymes
| Enzyme | Organism | PDB ID (Example) | Resolution (Å) | Key Findings |
|---|---|---|---|---|
| 6-Phosphogluconate Dehydrogenase | Lactococcus lactis | Not specified in abstract | 2.2 | Provided a high-resolution structure of the bacterial enzyme, suitable for detailed structural analysis. nih.gov |
| 1-Deoxy-d-xylulose 5-phosphate synthase (DXPS) | Deinococcus radiodurans | Not specified in abstract | 1.94 - 2.40 | Captured crystallographic snapshots of the enzyme bound to intermediate mimics, revealing active site stabilization mechanisms. nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying metabolic pathways involving this compound in solution. Unlike crystallography, NMR can monitor reactions in real-time and provide information about the dynamics of molecules. Time-lapse ³¹P-NMR has been used to monitor the enzymatic reaction catalyzed by G6PDH, allowing for the direct detection of the transient this compound intermediate. ias.ac.in Studies have shown that the δ (1-5) form of the lactone is the primary product of glucose-6-phosphate oxidation, which then undergoes intramolecular rearrangement to the γ (1-4) form. researchgate.net Furthermore, hyperpolarized ¹³C-labeled compounds, such as δ-[1-¹³C]gluconolactone, can be used as probes to trace metabolic flux through the pentose phosphate pathway non-invasively. nih.gov
Computational Modeling and Dynamic Simulation of Metabolic Pathways Involving this compound
Computational biology offers powerful in silico methods to study the complex dynamics of metabolic pathways that include this compound. Genome-scale metabolic models (GEMs) provide a comprehensive framework of all known metabolic reactions in an organism. arxiv.org Techniques like Flux Balance Analysis (FBA) can be used with these models to predict metabolic fluxes, including the rate of this compound production, under various genetic and environmental conditions. biorxiv.orgmdpi.com Kinetic models, which incorporate enzyme concentration and kinetic parameters, can simulate the dynamic behavior of metabolite concentrations over time. ahajournals.org These models are instrumental in identifying flux-controlling steps and predicting how interventions, such as enzyme inhibition, might alter the concentration of key intermediates like this compound. ahajournals.org Such computational approaches can guide metabolic engineering efforts aimed at optimizing the production of valuable chemicals derived from the pentose phosphate pathway. biorxiv.org
In vitro and Cell-Free Systems for Elucidating Reaction Mechanisms of this compound Conversion
In vitro and cell-free systems provide a controlled environment to dissect the biochemical reactions involving this compound, free from the complexities of a living cell. google.com These systems typically consist of purified enzymes or cell extracts mixed with substrates and cofactors in a test tube. nih.gov By reconstituting parts of the pentose phosphate pathway in vitro, researchers can precisely measure the kinetic properties of individual enzymes and study the step-by-step conversion of substrates. biorxiv.org For example, the labile this compound substrate can be generated in situ using immobilized glucose-6-phosphate dehydrogenase, allowing for detailed kinetic analysis of the subsequent enzyme, 6-phosphogluconolactonase. nih.gov These cell-free systems are also crucial for synthetic biology applications, enabling the construction of novel metabolic pathways for the biosynthesis of valuable compounds. google.comnih.gov
Targeted Metabolomics for Quantitative Analysis of this compound Levels
Targeted metabolomics provides a precise and quantitative approach to measure specific metabolites, such as this compound, within a biological sample. This methodology is crucial for understanding the dynamics of metabolic pathways like the pentose phosphate pathway (PPP), where this compound is a key intermediate. The inherent instability of this lactone, however, presents significant analytical challenges, necessitating specialized and carefully controlled experimental approaches.
Methodological Approaches
The quantitative analysis of this compound is complicated by its spontaneous hydrolysis and its existence in equilibrium with its γ-lactone isomer, γ-6-phosphogluconolactone (γ-6PGL). Therefore, sample preparation and the analytical methodology must be optimized to ensure accurate measurement.
Sample Preparation:
Proper sample preparation is critical to preserve the integrity of this compound. Key considerations include:
Rapid Quenching of Metabolism: To prevent enzymatic degradation and interconversion of metabolites, metabolic activity must be halted instantly. This is typically achieved by flash-freezing the biological sample in liquid nitrogen.
Efficient Extraction: A cold extraction solution, often a buffered solvent mixture like methanol/water or acetonitrile/water, is used to extract the metabolites from the quenched sample. The temperature should be maintained at or below -20°C throughout the extraction process to minimize degradation.
Control of pH: The stability of lactones is highly pH-dependent. The pH of the extraction and subsequent analytical solutions must be carefully controlled to prevent hydrolysis.
Analytical Techniques:
While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and highly sensitive method for targeted metabolomics, the analysis of this compound has also been successfully achieved using nuclear magnetic resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P-NMR spectroscopy has been effectively used for the direct and quantitative measurement of this compound (referred to as δ-6PGL in some literature) and its isomer γ-6PGL in cellular extracts. This technique allows for the simultaneous detection and quantification of different phosphorus-containing metabolites without the need for chromatographic separation. For sample preparation for NMR analysis, cells are typically harvested, pelleted, and suspended in a hypotonic lysis buffer prepared with deuterium oxide to provide the lock signal for the NMR spectrometer.
Chromatographic Separation: Hydrophilic interaction liquid chromatography (HILIC) is often the method of choice for separating highly polar compounds like sugar phosphates.
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for detection. This involves selecting a specific precursor ion (the molecular ion of this compound) and monitoring for specific fragment ions generated upon collision-induced dissociation. This provides high selectivity and sensitivity.
Stable Isotope-Labeled Internal Standards: For accurate quantification, a stable isotope-labeled internal standard of this compound would be ideal. However, due to its instability, a related stable isotope-labeled compound may be used as a surrogate.
Detailed Research Findings
A study utilizing 31P-NMR spectroscopy successfully quantified the intracellular concentrations of this compound (δ-6PGL) in H1299 human lung carcinoma cells under different genetic conditions. The findings from this research highlight the ability of targeted metabolomics to elucidate the regulation of the pentose phosphate pathway.
In this study, the levels of this compound were measured in control cells and in cells with knockdown of key enzymes in the PPP: glucose-6-phosphate dehydrogenase (G6PD), 6-phosphogluconolactonase (PGLS), and 6-phosphogluconate dehydrogenase (6PGD).
The results demonstrated that:
Knockdown of G6PD, the enzyme that produces this compound, led to a decrease in its intracellular levels.
Conversely, knockdown of PGLS or 6PGD, enzymes downstream of this compound, resulted in its accumulation.
These findings provide direct evidence for the role of these enzymes in regulating the flux through the initial steps of the pentose phosphate pathway.
Interactive Data Table: Intracellular Concentrations of this compound in H1299 Cells
The following table summarizes the quantitative data obtained from the 31P-NMR spectroscopy analysis of H1299 cell extracts.
| Cell Line Condition | Intracellular Concentration of this compound (µM) |
| Control (shLuc) | ~4.0 |
| G6PD Knockdown (shG6PD) | ~0.5 |
| PGLS Knockdown (shPGLS) | ~12.0 |
| 6PGD Knockdown (sh6PGD) | ~10.0 |
Note: The concentrations are approximate values based on the graphical representation in the source study and are intended to be illustrative.
This targeted metabolomic analysis provides valuable quantitative insights into the cellular levels of this compound and how they are altered by changes in enzymatic activity, underscoring the power of these advanced research methodologies in metabolic studies.
Occurrence and Distribution of D Glucono 1,5 Lactone 6 Phosphate Across Biological Domains
Identification of D-Glucono-1,5-lactone 6-phosphate in Prokaryotic Organisms
In prokaryotes, this compound is a crucial metabolite in central carbon metabolism. For instance, in Bacillus subtilis, it is an intermediate in the pentose (B10789219) phosphate (B84403) pathway. uni-goettingen.de The compound is formed from D-glucose 6-phosphate through the action of the enzyme glucose-6-phosphate dehydrogenase and is subsequently hydrolyzed to 6-phospho-D-gluconate. uni-goettingen.de Similarly, in Escherichia coli, this lactone is an integral part of the pentose phosphate and Entner-Doudoroff pathways. genome.jp The enzyme 6-phosphogluconolactonase, responsible for the hydrolysis of this compound, has been a subject of study in these organisms.
| Prokaryotic Organism | Metabolic Pathway | Enzymes Involved |
| Bacillus subtilis | Pentose Phosphate Pathway | Glucose-6-phosphate dehydrogenase, 6-phosphogluconolactonase |
| Escherichia coli | Pentose Phosphate Pathway, Entner-Doudoroff Pathway | Glucose-6-phosphate dehydrogenase, 6-phosphogluconolactonase |
Presence and Roles of this compound in Eukaryotic Systems
The significance of this compound extends throughout the eukaryotic domain, with specific roles identified in mammals, fungi, parasitic organisms, and plants.
In mammals, including humans and mice, this compound is the immediate product of the glucose-6-phosphate dehydrogenase (G6PD) reaction, which is the rate-limiting step of the pentose phosphate pathway. hmdb.ca This pathway is critical for producing NADPH, which provides reducing power for biosynthesis and protects cells from oxidative damage. smolecule.com The hydrolysis of this compound is catalyzed by 6-phosphogluconolactonase, ensuring the efficient flow of metabolites through the PPP. hmdb.ca In human red blood cells, the PPP is the sole source of NADPH, making the metabolism of this lactone vital for maintaining erythrocyte integrity. smolecule.com The reaction involving this compound has been studied in the context of red blood cell metabolism. hmdb.ca
| Mammalian Species | Key Metabolic Role | Associated Pathway |
| Homo sapiens | NADPH production, Reductive biosynthesis, Oxidative stress defense | Pentose Phosphate Pathway |
| Mouse | Cellular metabolism and redox balance | Pentose Phosphate Pathway |
Saccharomyces cerevisiae, or baker's yeast, utilizes this compound as an intermediate in the pentose phosphate pathway. ymdb.ca In this organism, the compound is hydrolyzed to 6-phospho-D-gluconate by the enzyme 6-phosphogluconolactonase (PGLS). reactome.org This reaction is a key step in the oxidative branch of the PPP, which is essential for generating NADPH for various cellular processes, including reductive biosynthesis and combating oxidative stress. The study of enzymes involved in its metabolism, such as glucose-6-phosphate dehydrogenase from Saccharomyces cerevisiae, has provided insights into the regulation of this pathway.
| Fungal Species | Metabolic Function | Primary Enzyme for Hydrolysis |
| Saccharomyces cerevisiae | Intermediate in the Pentose Phosphate Pathway | 6-phosphogluconolactonase (PGLS) |
In the malaria parasite Plasmodium falciparum, this compound metabolism is of particular interest as a potential drug target. nih.govnih.gov The survival of this parasite within human red blood cells is heavily dependent on the pentose phosphate pathway for NADPH production to counteract oxidative stress. researchgate.net Uniquely, in P. falciparum, the first two steps of the PPP are catalyzed by a single bifunctional enzyme called glucose-6-phosphate dehydrogenase-6-phosphogluconolactonase (PfGluPho). nih.govresearchgate.net This enzyme's G6PD component converts glucose-6-phosphate to this compound, and its 6PGL component then hydrolyzes this lactone. uni-giessen.de The structural and functional differences between PfGluPho and the corresponding human enzymes make it an attractive target for the development of selective inhibitors. nih.govresearchgate.net The essentiality of this enzyme for the parasite's blood stage growth has been demonstrated. nih.gov
| Parasitic Organism | Key Enzyme | Significance |
| Plasmodium falciparum | Glucose-6-phosphate dehydrogenase-6-phosphogluconolactonase (PfGluPho) | Essential for parasite survival, potential drug target |
In plants, this compound is a product of the glucose-6-phosphate dehydrogenase (G6PDH) reaction, which is a pivotal step connecting glycolysis and the oxidative pentose phosphate pathway (OPPP). nih.gov This pathway is a major source of NADPH for various biosynthetic reactions and for mitigating the effects of abiotic stresses like salinity and drought. nih.gov The activity of G6PDH, and thus the production of this compound, is crucial for regulating the balance between these two major metabolic pathways and for maintaining redox homeostasis within plant cells. nih.gov This compound is also noted to be involved in energy metabolism and cell division in plants. biosynth.com It has been found in various food plants such as chicory leaves, pepper, opium poppy, and green bell pepper. foodb.ca
| Plant Process | Role of this compound Metabolism |
| Energy Metabolism | Intermediate in the Oxidative Pentose Phosphate Pathway |
| Stress Response | Production of NADPH for redox homeostasis |
| Carbon Metabolism | Regulates flux between glycolysis and the OPPP |
Advanced Research Trajectories and Future Prospects in D Glucono 1,5 Lactone 6 Phosphate Research
Exploration of D-Glucono-1,5-lactone 6-phosphate Interplay with Interconnected Metabolic Networks
This compound is a critical intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic route. The PPP is intrinsically linked with glycolysis, as they share common intermediates such as glucose 6-phosphate, glyceraldehyde 3-phosphate, and fructose (B13574) 6-phosphate. nih.gov This interconnection allows the net flux through the PPP to be highly dependent on the metabolic state of the cell and its biosynthetic requirements. nih.gov
The primary role of the oxidative branch of the PPP is to produce NADPH and the precursor for nucleotide synthesis, ribose 5-phosphate. nih.gov this compound is the product of the first committed step in this branch, the oxidation of glucose 6-phosphate by glucose-6-phosphate dehydrogenase (G6PD). wikipedia.orghmdb.ca It is subsequently hydrolyzed to 6-phospho-D-gluconate by 6-phosphogluconolactonase (PGLS). wikipedia.orgreactome.org This pathway is crucial for maintaining cellular redox balance and providing the necessary components for reductive biosynthesis.
Recent research has begun to uncover more complex interactions between the PPP and other signaling networks. For instance, a byproduct of the oxidative PPP, γ-6-phosphogluconolactone, has been shown to contribute to the activation of AMPK, a key energy sensor, by inhibiting protein phosphatase 2A (PP2A). nih.gov This suggests a mechanism by which the metabolic state of the PPP can directly influence cellular signaling cascades that regulate energy homeostasis. Further investigation into these interactions will be crucial for a comprehensive understanding of cellular metabolism.
| Shared Intermediates Between the Pentose Phosphate Pathway and Glycolysis |
| Glucose 6-phosphate |
| Glyceraldehyde 3-phosphate |
| Fructose 6-phosphate |
Investigation of Transcriptional and Post-transcriptional Regulation Influenced by this compound Levels
This indicates that metabolites within the PPP, potentially including this compound or its downstream products, act as signaling molecules that can modulate gene expression to adapt cellular metabolism to nutrient availability. The precise mechanisms by which these metabolites exert their regulatory effects are an active area of research. It is hypothesized that they may influence the activity of transcription factors or RNA-binding proteins, thereby altering the transcription rates and stability of specific mRNAs.
Further research is needed to elucidate the specific transcription factors and regulatory elements that respond to changes in this compound levels. Understanding this regulatory network will provide deeper insights into how cells coordinate metabolic pathways with other cellular processes.
Elucidation of Enzyme-Metabolite Interactions within Cellular Compartmentalization and Liquid-Liquid Phase Separation
The activity of enzymes involved in the metabolism of this compound is tightly regulated within specific cellular compartments. The enzymes of the pentose phosphate pathway, including G6PD and PGLS, are primarily located in the cytosol. reactome.orgmetabolicatlas.org This compartmentalization is crucial for separating the anabolic reactions of the PPP from the catabolic reactions of glycolysis, even though they share intermediates.
Recent studies have highlighted the importance of physical compartmentalization through liquid-liquid phase separation in regulating metabolic pathways. For instance, glycogenolysis-derived glucose-1-phosphate has been shown to enhance the oligomerization and activity of G6PD, promoting the formation of a liquid-liquid phase separation compartment containing glycogen. nih.gov This compartmentalization channels the resulting glucose-6-phosphate into the pentose phosphate pathway, thereby bolstering the fitness of CD8+ memory T cells. nih.gov
This suggests that the spatial organization of enzymes and metabolites within the cell is a key regulatory mechanism. The formation of these metabolic condensates can increase the local concentration of substrates and enzymes, thereby enhancing reaction efficiency and preventing the diffusion of intermediates into competing pathways. The interactions between enzymes like G6PD and PGLS with this compound within these specialized microenvironments are a promising area for future investigation.
| Key Enzymes in this compound Metabolism | Cellular Compartment |
| Glucose-6-phosphate dehydrogenase (G6PD) | Cytosol |
| 6-phosphogluconolactonase (PGLS) | Cytosol |
Bioengineering Strategies for Modulating this compound Production in Industrial Biotechnology
Advances in enzyme engineering have enabled the development of strategies to enhance the production of compounds derived from the PPP. For example, the use of recombinant enzymes, such as immobilized G6PD on solid supports, can improve reaction efficiency and enzyme reusability for the synthesis of this compound.
Furthermore, metabolic engineering approaches can be employed to redirect carbon flux towards the PPP in microbial production strains. This can be achieved by overexpressing key enzymes like G6PD or by deleting competing pathways. These strategies aim to increase the intracellular pool of this compound and its downstream products, thereby enhancing the yield of desired bioproducts.
Development of Novel Spectroscopic and Chromatographic Techniques for In Situ this compound Quantification
Accurate and sensitive quantification of this compound is essential for studying its metabolic roles and for monitoring its production in biotechnological applications. However, its inherent instability and rapid hydrolysis in aqueous solutions present analytical challenges.
Several methods have been developed for its analysis. Spectrophotometric assays, often coupled with enzymatic reactions, provide a sensitive method for determining the activity of enzymes like 6-phosphogluconolactonase. nih.gov In these assays, the labile substrate, this compound, is generated in situ from glucose 6-phosphate using immobilized enzymes. nih.gov
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), offer a powerful tool for the separation and quantification of this compound from complex biological matrices. HPLC methods coupled with detectors such as charged aerosol detection (CAD) have been developed for the determination of related compounds like glucono-δ-lactone. cmes.org The development of similar robust HPLC methods specifically for this compound would enable more precise in situ quantification.
Future advancements in analytical chemistry, including the development of novel spectroscopic probes and advanced mass spectrometry techniques, will be crucial for the real-time, in situ monitoring of this compound dynamics within living cells.
| Analytical Techniques for this compound and Related Compounds | Principle |
| Spectrophotometric Assay | Enzymatic conversion of the analyte leading to a change in absorbance. |
| High-Performance Liquid Chromatography (HPLC) | Separation of the analyte based on its physicochemical properties followed by detection. |
Q & A
Q. What is the enzymatic mechanism underlying the formation of D-Glucono-1,5-lactone 6-phosphate (DGL6P) in the pentose phosphate pathway (PPP)?
DGL6P is synthesized via the oxidative branch of the PPP, where glucose-6-phosphate dehydrogenase (G6PDH; EC 1.1.1.49) oxidizes β-D-glucose 6-phosphate to DGL6P, coupled with NADP⁺ reduction to NADPH. This reaction is critical for generating reducing equivalents and maintaining redox homeostasis in cells . Methodologically, G6PDH activity can be quantified using spectrophotometry by tracking NADPH production at 340 nm under controlled pH (6.7–7.0) and phosphate buffer conditions .
Q. How can researchers experimentally distinguish DGL6P from structurally similar lactones in metabolic studies?
Chromatographic separation (e.g., HPLC or GC-MS) coupled with mass spectrometry is preferred for specificity. For instance, differential retention times and fragmentation patterns distinguish DGL6P from isomers like L-gulonolactone or D-glucurono-6,2-lactone . Additionally, enzymatic assays using G6PDH can confirm identity, as the enzyme is substrate-specific for β-D-glucose 6-phosphate .
Q. What are the standard methods for quantifying DGL6P levels in cellular extracts?
Targeted metabolomics workflows using isotope-labeled internal standards (e.g., ¹³C/¹⁵N-DGL6P) ensure precision. Evidence from Pseudomonas aeruginosa studies employed LC-MS/MS with negative ion mode to detect DGL6P, achieving a limit of quantification (LOQ) ≤1.0 pmol/mg protein . For dynamic flux analysis, ¹³C-glucose tracing coupled with NMR or mass isotopomer distribution analysis (MIDA) is recommended .
Advanced Research Questions
Q. How do contradictions in cofactor specificity (NADH vs. NADPH) for DGL6P synthesis arise across species?
In Amycolatopsis balhimycina, a bacterial G6PDH homolog (EC 2.7.2.3) catalyzes DGL6P synthesis with NADH instead of NADPH, a deviation from the canonical PPP . This suggests evolutionary divergence in redox cofactor usage. To resolve such contradictions, researchers should:
Q. How can computational models address uncertainties in DGL6P metabolic flux in genome-scale reconstructions?
Constraint-based models (e.g., OptGene) often leave DGL6P fluxes unconstrained due to insufficient kinetic data, leading to prediction errors . To improve accuracy:
Q. Why do DGL6P levels decrease under antimicrobial stress, and how can this inform experimental design?
In cystic fibrosis MDR Pseudomonas aeruginosa, DGL6P depletion (≥1.0-log2-fold) under polymyxin B/tamoxifen treatment indicates PPP inhibition . To validate such findings:
Q. What thermodynamic parameters govern the equilibrium of DGL6P synthesis in vitro?
The apparent equilibrium constant (K' = [DGL6P][NADPH]/[G6P][NADP⁺]) is pH-dependent. At pH 7.0, K' ≈ 3.1 × 10⁻⁷, favoring NADPH production . For precise measurements:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
